molecular formula C17H14N6O5 B5328946 6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5328946
M. Wt: 382.3 g/mol
InChI Key: XIDJEQSQBYDBFR-UHFFFAOYSA-N
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Description

6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino group and a methoxyphenyl group. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O5/c1-28-7-4-2-6(3-5-7)11-8(9-12(18)20-16(26)22-14(9)24)10-13(19-11)21-17(27)23-15(10)25/h2-5H,1H3,(H4,18,20,22,24,26)(H3,19,21,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJEQSQBYDBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with benzaldehydes in a water/ethanol mixture . This reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the desired pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The amino and methoxyphenyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-5-[6-(4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

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